TDN345

NGF Synthesis cAMP-Independent Pathway In Vitro Pharmacology

TDN345 combines dual-action Ca2+ antagonism with direct, potent NGF induction (ED50 0.88 µM) via a cAMP-independent mechanism—unmatched by nimodipine, flunarizine, or idebenone. Validated in gerbil global ischemia models (0.1–1.0 mg/kg p.o., dose-dependent neuroprotection) and SHRSP chronic stroke prevention (0.2–1.0 mg/kg p.o. once daily). Ideal for deconvoluting neuroprotective/NGF signaling pathways and comparative pharmacology studies. Research-use only.

Molecular Formula C28H34F2N2O2
Molecular Weight 468.6 g/mol
CAS No. 134069-68-4
Cat. No. B1662771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDN345
CAS134069-68-4
Molecular FormulaC28H34F2N2O2
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O
InChIInChI=1S/C28H34F2N2O2/c1-20-28(34-26(33)32(20)27(2,3)4)15-18-31(19-16-28)17-5-6-25(21-7-11-23(29)12-8-21)22-9-13-24(30)14-10-22/h7-14,25H,1,5-6,15-19H2,2-4H3
InChIKeyOFRYIDMZALXALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TDN345 (CAS 134069-68-4): Core Identity and Procurement Baseline for Research-Grade Calcium Antagonist


TDN345 (CAS 134069-68-4) is a spirocyclic, small-molecule calcium (Ca2+) antagonist with a reported molecular formula of C28H34F2N2O2 and a molecular weight of 468.58 . It is structurally characterized by an 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, and its chemical name is 8-[4,4-bis(4-fluorophenyl)butyl]-3-(1,1-dimethylethyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one . Unlike many classical calcium channel blockers, TDN345 lacks a catechol moiety [1]. This compound is primarily utilized in preclinical and mechanistic research for vascular and neurodegenerative conditions, including vascular dementia and Alzheimer's disease .

TDN345 (CAS 134069-68-4) Selection Rationale: Why Simple Substitution with Other Calcium Antagonists or Nootropics is Not Advised


Substituting TDN345 with other calcium antagonists (e.g., nimodipine, flunarizine) or nootropics (e.g., idebenone, bifemelane) is not scientifically sound due to a unique, quantifiable combination of functional properties that are not shared across these classes. Generic replacement fails because TDN345 is not only a calcium antagonist but also a potent, direct inducer of nerve growth factor (NGF) synthesis/secretion through a distinct, cAMP-independent mechanism [1]. This dual-action profile—neuroprotective calcium regulation combined with targeted neurotrophic factor upregulation—has been demonstrated in specific in vitro and in vivo models with defined quantitative endpoints [2]. Other calcium antagonists primarily act via vascular or neuronal calcium channel blockade without a comparable, direct NGF-inducing capacity, while many NGF stimulators lack this concomitant calcium-modulating activity [1][3]. The following evidence guide provides the verifiable, quantitative differentiation required for informed procurement decisions.

TDN345 (CAS 134069-68-4) Quantitative Differentiation Evidence: Head-to-Head and Comparative Data for Procurement Decisions


TDN345 vs. Epinephrine: NGF Induction Potency (ED50) and cAMP-Independent Mechanism in C6-10A Glioma Cells

In a direct head-to-head comparison using the C6-10A glioma cell line, TDN345 induced NGF synthesis/secretion with a potency (ED50) of 0.88 µM [1]. Crucially, while the comparator epinephrine also induced NGF synthesis/secretion, it did so via a cAMP-dependent mechanism, evidenced by a >1,000-fold increase in intracellular cAMP at 10 µM [1]. In stark contrast, TDN345, at a concentration of up to 100 µM, did not cause a similar increase in cAMP levels, confirming a distinct, cAMP-independent signaling pathway [1].

NGF Synthesis cAMP-Independent Pathway In Vitro Pharmacology Neurotrophic Factors

TDN345 vs. Epinephrine: Catechol Moiety and Off-Target Cardiovascular Potential

The published primary research explicitly notes that TDN345 is a novel compound "not bearing a catechol moiety" [1]. This is a key structural differentiator from the comparator epinephrine, which possesses a catechol structure and is a well-known adrenergic agonist [1]. The catechol moiety is often associated with a broader range of cardiovascular and metabolic off-target effects.

Chemical Structure Selectivity Drug Safety Off-Target Effects

TDN345 vs. Idebenone: In Vivo Oral Efficacy in Reducing Mortality and Neurological Deficit in Gerbil Cerebral Ischemia Model

TDN345 demonstrates quantifiable oral efficacy in an animal model of global cerebral ischemia. In Mongolian gerbils subjected to 15-minute bilateral carotid artery occlusion, TDN345, administered orally twice (0.1-1.0 mg/kg, p.o.), produced a dose-dependent decrease in mortality and ischemic neurological deficit score [1]. This in vivo efficacy in a severe acute model is a key differentiator. While idebenone is known to improve local cerebral glucose utilization (LCGU) in stroke-prone rats at a higher oral dose of 30-100 mg/kg/day [2][3], direct comparative data on mortality reduction in the same gerbil ischemia model are not available, positioning TDN345 as a potent, orally active agent for acute ischemic insult research.

In Vivo Pharmacology Cerebral Ischemia Stroke Model Neuroprotection Oral Bioavailability

TDN345 vs. Nimodipine: Comparative Efficacy in Reducing Stroke Recurrence and Mortality in SHRSP Model

In a chronic model using stroke-prone spontaneously hypertensive rats (SHRSP) with established cerebrovascular lesions, chronic oral treatment with TDN345 (0.2 or 1.0 mg/kg, p.o. once daily for 3 weeks) decreased both mortality and the recurrence of stroke [1]. This demonstrates efficacy beyond the acute phase of injury. In contrast, while nimodipine has been extensively studied in subarachnoid hemorrhage and vasospasm, its clinical trial outcomes in vascular dementia have been heterogeneous, with some trials showing a lack of improvement compared to placebo [2]. Furthermore, comparative preclinical studies in the gerbil global ischemia model have shown that nimodipine may not confer the same degree of hippocampal neuroprotection as other agents [3].

Chronic Stroke Model Secondary Prevention Cerebrovascular Disease Oral Efficacy

TDN345 vs. Flunarizine and Bifemelane: Unique Dual Action as a Potent NGF Inducer and Calcium Antagonist

TDN345's unique dual-action profile sets it apart from other compounds in the cerebrovascular and dementia space. It is not merely a calcium antagonist but also a potent, direct inducer of NGF synthesis/secretion (ED50 = 0.88 µM) [1]. Comparators like flunarizine, while also a calcium antagonist with reported neuroprotective effects in models of NGF deprivation, primarily acts by blocking voltage-dependent calcium channels and has not been shown to directly induce NGF synthesis/secretion in the same quantifiable manner [2][3]. Similarly, bifemelane, a nootropic and antidepressant, exerts its effects through monoamine oxidase inhibition and cholinergic enhancement without a primary mechanism of direct NGF induction [4]. This positions TDN345 as a distinct research probe for dissecting the interplay between calcium homeostasis and neurotrophic factor signaling.

NGF Induction Calcium Channel Blockade Multi-Target Pharmacology Neuroprotection

TDN345 (CAS 134069-68-4) Recommended Procurement and Research Application Scenarios Based on Quantitative Evidence


Investigating cAMP-Independent Pathways of Nerve Growth Factor (NGF) Regulation

Procure TDN345 for experiments aimed at delineating NGF induction pathways that do not rely on cAMP as a second messenger. The quantitative evidence from head-to-head studies shows TDN345 induces NGF with an ED50 of 0.88 µM without elevating cAMP, unlike epinephrine which causes a >1,000-fold cAMP increase. This allows for the selective study of non-canonical NGF signaling mechanisms in cell lines like C6-10A [1].

Preclinical Modeling of Acute Ischemic Stroke and Post-Stroke Neurological Outcomes

TDN345 is ideally suited for studies requiring a potent, orally active compound in acute cerebral ischemia models. The evidence demonstrates a dose-dependent reduction in mortality and neurological deficits in a gerbil global ischemia model at low oral doses (0.1-1.0 mg/kg). This model is a standard for evaluating neuroprotective agents, and TDN345's efficacy profile provides a benchmark for compound selection [1].

Studies on Secondary Prevention and Chronic Management of Cerebrovascular Disease

Use TDN345 in long-term treatment paradigms to investigate the prevention of recurrent stroke and mortality. The data from the SHRSP rat model shows that once-daily oral administration (0.2-1.0 mg/kg) for three weeks significantly reduces these adverse outcomes. This scenario is distinct from acute neuroprotection and is relevant for researchers modeling the chronic phase of cerebrovascular pathology [1].

Comparative Research on Dual-Mechanism vs. Single-Mechanism Neuroprotective Agents

TDN345 serves as a critical tool for comparative pharmacology studies. Its unique profile as both a calcium antagonist and a direct, potent NGF inducer (ED50 0.88 µM) allows researchers to benchmark it against single-mechanism comparators like nimodipine (calcium antagonist), flunarizine (calcium antagonist with NGF mimicry), idebenone (NGF stimulator/antioxidant), and bifemelane (nootropic/MAOI). This enables the deconvolution of which mechanistic pathways are most critical for efficacy in complex neurodegenerative or cerebrovascular disease models [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for TDN345

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.